molecular formula C19H14Cl2O B4290013 2,5-bis(2-chlorobenzylidene)cyclopentanone

2,5-bis(2-chlorobenzylidene)cyclopentanone

Cat. No.: B4290013
M. Wt: 329.2 g/mol
InChI Key: RHVDVNSBPYATIJ-JOBJLJCHSA-N
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Description

2,5-Bis(2-chlorobenzylidene)cyclopentanone is an organic compound with the molecular formula C19H14Cl2O It is a derivative of cyclopentanone, where two benzylidene groups, each substituted with a chlorine atom at the ortho position, are attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(2-chlorobenzylidene)cyclopentanone typically involves a Claisen-Schmidt condensation reaction. This reaction is a type of crossed-aldol condensation where cyclopentanone reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out under solvent-free conditions, which enhances the yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(2-chlorobenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.

    Substitution: The chlorine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2,5-Bis(2-chlorobenzylidene)cyclopentanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-bis(2-chlorobenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

  • 2,5-Bis(4-chlorobenzylidene)cyclopentanone
  • 2,5-Bis(2-fluorobenzylidene)cyclopentanone
  • 2,5-Bis(2-bromobenzylidene)cyclopentanone

Comparison: 2,5-Bis(2-chlorobenzylidene)cyclopentanone is unique due to the presence of chlorine atoms at the ortho positions of the benzylidene groups. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(2-chlorophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h1-8,11-12H,9-10H2/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVDVNSBPYATIJ-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C(=O)C1=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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